2'-c-Methylcytidine triphosphate
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Overview
Description
2’-C-Methylcytidine triphosphate is a nucleoside analog that has garnered significant attention due to its antiviral properties. It is particularly known for its ability to inhibit the replication of RNA viruses, including the hepatitis C virus and SARS-CoV-2 . This compound functions by interfering with the viral RNA-dependent RNA polymerase, thereby preventing the elongation of the viral RNA chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-C-Methylcytidine triphosphate typically involves the phosphorylation of 2’-C-Methylcytidine. This process can be achieved through various chemical routes, often involving the use of phosphorylating agents such as phosphorus oxychloride or phosphoramidite chemistry . The reaction conditions generally require anhydrous solvents and controlled temperatures to ensure the successful formation of the triphosphate group.
Industrial Production Methods: Industrial production of 2’-C-Methylcytidine triphosphate may involve more scalable and cost-effective methods. One approach is the use of enzymatic phosphorylation, where specific kinases catalyze the addition of phosphate groups to 2’-C-Methylcytidine . This method can offer higher yields and purity compared to purely chemical synthesis.
Chemical Reactions Analysis
Types of Reactions: 2’-C-Methylcytidine triphosphate primarily undergoes phosphorylation reactions to form its active triphosphate form . It can also participate in substitution reactions, where the methyl group at the 2’ position can be replaced under specific conditions.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of 2’-C-Methylcytidine triphosphate include phosphorylating agents like phosphorus oxychloride and various nucleophiles for substitution reactions . The reactions typically require anhydrous conditions and controlled temperatures to prevent degradation of the compound.
Major Products: The major product of interest is the triphosphate form of 2’-C-Methylcytidine, which is the active species that inhibits viral RNA polymerase . Other products may include various phosphorylated intermediates and substituted analogs, depending on the specific reactions performed.
Scientific Research Applications
2’-C-Methylcytidine triphosphate has a wide range of applications in scientific research, particularly in the fields of virology, medicinal chemistry, and drug development . Its primary use is as an antiviral agent, where it has shown efficacy against hepatitis C virus and SARS-CoV-2 . In addition, it is used in studies investigating the mechanisms of RNA polymerase inhibition and the development of new antiviral therapies .
Mechanism of Action
The mechanism of action of 2’-C-Methylcytidine triphosphate involves its incorporation into the viral RNA by the RNA-dependent RNA polymerase . Once incorporated, it acts as a chain terminator, preventing further elongation of the viral RNA strand. This inhibition effectively halts viral replication and reduces the viral load in infected cells . The molecular targets include the active site of the RNA polymerase, where the triphosphate form binds and exerts its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2’-C-Methylcytidine triphosphate include other nucleoside analogs such as ribavirin triphosphate, favipiravir ribonucleoside triphosphate, and remdesivir triphosphate . These compounds also target viral RNA polymerases and inhibit viral replication through similar mechanisms.
Uniqueness: What sets 2’-C-Methylcytidine triphosphate apart is its specific structural modification at the 2’ position, which enhances its binding affinity and inhibitory potency against certain RNA viruses . This unique modification allows it to be more effective in certain contexts compared to other nucleoside analogs.
Properties
Molecular Formula |
C10H18N3O14P3 |
---|---|
Molecular Weight |
497.18 g/mol |
IUPAC Name |
[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H18N3O14P3/c1-10(16)7(14)5(25-8(10)13-3-2-6(11)12-9(13)15)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h2-3,5,7-8,14,16H,4H2,1H3,(H,20,21)(H,22,23)(H2,11,12,15)(H2,17,18,19)/t5-,7-,8-,10-/m1/s1 |
InChI Key |
BENHELOUNGQZRD-VPCXQMTMSA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
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